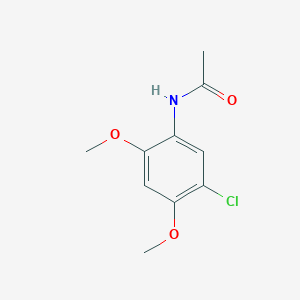
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPA, is a chemical compound that has been extensively studied for its scientific research applications. NPA is a potent inhibitor of protein kinase C (PKC) and has been shown to have potential therapeutic effects in various disease models.
作用机制
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide binds to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to improve cognitive function in Alzheimer's disease models and reduce blood glucose levels in diabetic models. Additionally, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have anti-inflammatory and neuroprotective properties.
实验室实验的优点和局限性
One of the advantages of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its potent inhibitory effect on PKC, which allows for the investigation of PKC signaling pathways. However, one of the limitations of using 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
未来方向
There are several future directions for research on 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of research could be the development of more potent and selective PKC inhibitors based on the structure of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. Another area of research could be the investigation of the potential therapeutic effects of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in other disease models, such as Parkinson's disease and multiple sclerosis. Additionally, the potential toxicity of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide could be further investigated to determine safe dosages for therapeutic use. Overall, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has shown great potential as a therapeutic agent and warrants further investigation in various disease models.
合成方法
The synthesis of 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-nitrophenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide. The overall yield of the synthesis process is approximately 50%.
科学研究应用
2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its scientific research applications. It has been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and diabetes. 2-(2-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective properties.
属性
IUPAC Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-4-3-7-15-8-11)10-21-13-6-2-1-5-12(13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQPJRWGFXKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
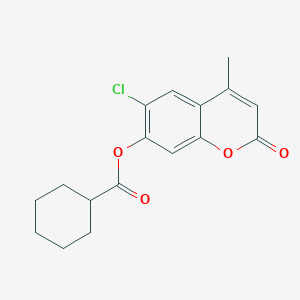

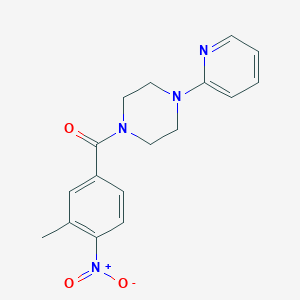


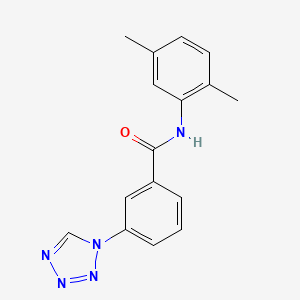
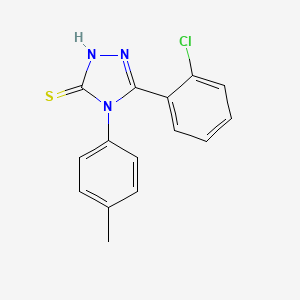
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
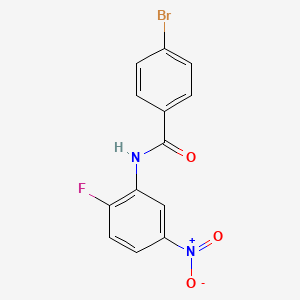
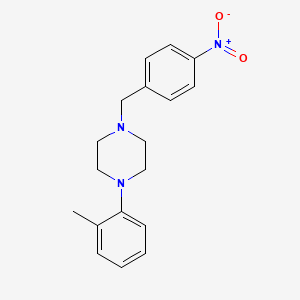
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)
